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molecular formula C14H17NO2 B1500318 benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 501121-88-6

benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No. B1500318
M. Wt: 231.29 g/mol
InChI Key: GNRFEHXMWFHVBQ-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

0.15 g Grubb's 2 catalyst was added to a solution of 8 g benzyl dibut-3-enylcarbamate in 680 mL toluene and heated at 50° C. for 5 h. The solvent was removed and the residue was purified by chromatographie on silica gel (ethyl acetate/hexane 1:5) to yield 6.6 g of the desired product. (M+H)+: 232
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:16][CH2:17][CH:18]=[CH2:19])[C:6](=[O:15])[O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:2]C=C>C1(C)C=CC=CC=1>[N:5]1([C:6]([O:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[O:15])[CH2:1][CH2:2][CH:19]=[CH:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(CC=C)N(C(OCC1=CC=CC=C1)=O)CCC=C
Name
Quantity
680 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatographie on silica gel (ethyl acetate/hexane 1:5)

Outcomes

Product
Name
Type
product
Smiles
N1(CCC=CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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